3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Overview
Description
“3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid” is a chemical compound . It is offered by several scientific product companies .
Synthesis Analysis
The synthesis of structural analogues of this compound has been studied . The process involves the use of spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and CHNS analyses . Another study discusses the treatment of a related compound, 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid, with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride, leading to heterocyclization to substituted bicyclo[3.1.1]heptane-6,7-carbolactones .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods . The molecular formula of a structural analogue is C24H29N3O9S, and the molecular weight is 535.57 gm/mol .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .
Scientific Research Applications
Peptide Synthesis
Fmoc amino acids, including the one , are often used in peptide synthesis . They serve as coupling agents, facilitating the formation of peptide bonds between amino acids .
Synthesis of Fluorenones
Fluorenones are a class of organic compounds that can be synthesized from 9H-fluorenes . Given that your compound contains a fluorene group, it’s possible that it could be used in the synthesis of fluorenones.
Synthesis of Other Fmoc Amino Acids
The compound could potentially be used as a starting material for the synthesis of other Fmoc amino acids . This would involve various chemical reactions to modify the structure of the compound.
Stability Studies
Fmoc amino acids, including your compound, are known for their stability . They are stable at room temperature and in aqueous washing operations . This makes them useful for studies investigating the stability of organic compounds.
Development of New Synthetic Methods
The synthesis of Fmoc amino acids, including your compound, involves several different synthetic methods . These methods could potentially be optimized or modified to develop new synthetic methods.
Mechanism of Action
Target of Action
The primary target of the compound “3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid” is currently unknown. The compound contains a carboxylic acid functional group, which is known to participate in a variety of reactions . .
Mode of Action
Carboxylic acids, in general, can undergo a variety of reactions, including redox reactions with reactive metals, neutralization reactions with alkalis, acid-base reactions with carbonates, esterification with alcohols, and reduction by lialh4 . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Without specific information about the compound’s biological targets, it is difficult to summarize the affected biochemical pathways and their downstream effects. Carboxylic acids are known to participate in a variety of biochemical reactions, including the production of esters and the formation of salts with metals, alkalis, and carbonates . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
The presence of the carboxylic acid functional group could potentially influence these properties, as carboxylic acids are known to form salts with metals, alkalis, and carbonates . These salts could potentially have different ADME properties than the parent compound.
Result of Action
The reactions that carboxylic acids can undergo, such as redox reactions, neutralization reactions, and esterification, could potentially lead to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment could influence the ionization state of the carboxylic acid functional group, potentially affecting the compound’s reactivity . Additionally, the presence of metals, alkalis, or carbonates could lead to the formation of salts, which could alter the compound’s properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-9-14(10-22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUNSQFIUBFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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